molecular formula C10H7NO3 B188515 2-(Benzo[d]oxazol-2-yl)malonaldehyde CAS No. 40071-07-6

2-(Benzo[d]oxazol-2-yl)malonaldehyde

Cat. No. B188515
CAS RN: 40071-07-6
M. Wt: 189.17 g/mol
InChI Key: MEERYQZEXZMOGC-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-yl)malonaldehyde is a chemical compound with the molecular formula C10H7NO3 . It is used in various fields of chemistry and biology .


Synthesis Analysis

The synthesis of 2-(Benzo[d]oxazol-2-yl)malonaldehyde involves the dimerization of methanimines . This process likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .


Molecular Structure Analysis

The molecular structure of 2-(Benzo[d]oxazol-2-yl)malonaldehyde has been characterized by various techniques such as mass spectrometry, HRMS, and 1H and 13C NMR . These techniques have confirmed the structure of the compound and its formation through the dimerization of methanimines .


Chemical Reactions Analysis

The chemical reactions involving 2-(Benzo[d]oxazol-2-yl)malonaldehyde are complex and involve multiple steps. For instance, the formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Scientific Research Applications

  • Antimicrobial Activity : Compounds derived from benzo[d]oxazol show significant antimicrobial activities against a range of microorganisms, including Micrococcus luteus, Bacillus cereus, and Escherichia coli (Turan-Zitouni et al., 2007).

  • Photophysical Properties : The photophysical behavior of benzo[d]oxazol-2-yl derivatives has been studied, revealing that these compounds are highly fluorescent and sensitive to their microenvironment. This property could be useful in developing new fluorescent materials or sensors (Phatangare et al., 2013).

  • Anticonvulsant Agents : Research has shown that certain benzo[d]oxazol derivatives can act as potent anticonvulsant agents, with some compounds demonstrating better efficacy and lower toxicity than standard drugs like carbamazepine (Wei et al., 2009).

  • Synthesis of Complex Organic Compounds : The synthesis of various benzo[d]oxazol derivatives has been explored for their potential applications in creating novel organic compounds. These studies include the synthesis of isoxazoles, oxazoles, and other heterocyclic compounds which are important in pharmaceutical and material science research (Fadda et al., 2010).

  • Crystal Structure and Spectroscopic Studies : Detailed crystallographic and spectroscopic studies of benzo[d]oxazol derivatives have been conducted to understand their structural and electronic properties, which are essential for designing materials with specific functionalities (Chen, 2016).

  • Synthesis in Ionic Liquid : The synthesis of benzoxazoles via RuCl3·3H2O catalyzed tandem reactions in ionic liquid has been explored, highlighting a more eco-friendly and efficient approach for synthesizing these compounds (Fan et al., 2011).

Future Directions

The future directions in the research of 2-(Benzo[d]oxazol-2-yl)malonaldehyde could involve exploring its potential applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . Further studies could also focus on understanding its mechanism of action and improving its synthesis process .

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-5-7(6-13)10-11-8-3-1-2-4-9(8)14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEERYQZEXZMOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396971
Record name 2-(2-Benzoxazolyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]oxazol-2-yl)malonaldehyde

CAS RN

40071-07-6
Record name 2-(2-Benzoxazolyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Benzoxazolyl)malondialdehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Elzein, V Palle, Y Wu, T Maa, D Zeng… - Journal of medicinal …, 2004 - ACS Publications
We describe the synthesis of new high affinity and selective A 3 -adenosine receptor (A 3 -AdoR) agonists. Introduction of a methyl group at the N 6 -position of the A 2A -AdoR selective …
Number of citations: 46 pubs.acs.org

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